molecular formula C9H7F11O3 B12090355 Hexafluoroisopropyl 4,4,5,5,5-pentafluoropentyl carbonate

Hexafluoroisopropyl 4,4,5,5,5-pentafluoropentyl carbonate

Cat. No.: B12090355
M. Wt: 372.13 g/mol
InChI Key: BFGZEPMVAZPICG-UHFFFAOYSA-N
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Description

Hexafluoroisopropyl 4,4,5,5,5-pentafluoropentyl carbonate is a fluorinated organic compound known for its unique molecular structure and properties. It is widely used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

The synthesis of Hexafluoroisopropyl 4,4,5,5,5-pentafluoropentyl carbonate typically involves the reaction of hexafluoroisopropanol with 4,4,5,5,5-pentafluoropentanol in the presence of a carbonate source. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product’s purity and yield .

Industrial production methods may involve continuous flow reactors and advanced purification techniques to produce the compound on a larger scale. These methods ensure consistent quality and meet the demands of various applications .

Chemical Reactions Analysis

Hexafluoroisopropyl 4,4,5,5,5-pentafluoropentyl carbonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.

    Reduction: Reduction reactions can lead to the formation of different reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one or more fluorine atoms are replaced by other nucleophiles.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the reaction conditions and the reagents used .

Scientific Research Applications

Hexafluoroisopropyl 4,4,5,5,5-pentafluoropentyl carbonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Hexafluoroisopropyl 4,4,5,5,5-pentafluoropentyl carbonate involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in scientific research .

Comparison with Similar Compounds

Hexafluoroisopropyl 4,4,5,5,5-pentafluoropentyl carbonate can be compared with other fluorinated compounds, such as:

    Hexafluoroisopropanol: A precursor in the synthesis of the compound, known for its reactivity and stability.

    4,4,5,5,5-Pentafluoropentanol: Another precursor, used in various organic synthesis reactions.

    Trifluoroacetic acid: A commonly used fluorinated reagent in organic chemistry.

The uniqueness of this compound lies in its combined fluorinated structure, which imparts distinct properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C9H7F11O3

Molecular Weight

372.13 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yl 4,4,5,5,5-pentafluoropentyl carbonate

InChI

InChI=1S/C9H7F11O3/c10-6(11,9(18,19)20)2-1-3-22-5(21)23-4(7(12,13)14)8(15,16)17/h4H,1-3H2

InChI Key

BFGZEPMVAZPICG-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(F)(F)F)(F)F)COC(=O)OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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